N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide
Description
N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound featuring a tetrahydrothiazolo[5,4-c]pyridine core fused with a thiazole ring. Key structural elements include:
- A 2,6-difluorophenylsulfonyl group at position 5 of the bicyclic scaffold, which introduces electronegative fluorine atoms and a sulfonyl moiety.
Properties
IUPAC Name |
N-[5-(2,6-difluorophenyl)sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O4S2/c1-9-7-13(22-27-9)16(24)21-17-20-12-5-6-23(8-14(12)28-17)29(25,26)15-10(18)3-2-4-11(15)19/h2-4,7H,5-6,8H2,1H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTJSQJYOXZOLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CN(CC3)S(=O)(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The compound was synthesized through a multi-step process involving the formation of isoxazole derivatives and the introduction of the sulfonyl and tetrahydrothiazole moieties. The synthetic route is critical as it influences the biological properties of the final product.
Biological Activity
The biological activity of this compound has been evaluated in various studies focusing on its cytotoxic effects, enzyme inhibition capabilities, and potential therapeutic applications.
Cytotoxicity Studies
One significant study assessed the cytotoxic effects of various isoxazole derivatives against human promyelocytic leukemia cell line HL-60 using the MTT assay. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 86 to 755 μM. Specifically, derivatives with modifications in the isoxazole ring showed enhanced cytotoxicity due to their ability to induce apoptosis and cell cycle arrest by modulating the expression levels of Bcl-2 and p21^WAF-1 genes .
Enzyme Inhibition
Research has also focused on the inhibitory effects of this compound on human carbonic anhydrases (hCA). While many derivatives showed weak inhibition against isoforms hCA I and II, some exhibited modest inhibition with Ki values around 96 μM . This suggests that while the compound may not be a potent inhibitor, it could serve as a lead for developing more selective inhibitors targeting specific isoforms.
The mechanism underlying the biological activity of this compound involves multiple pathways:
- Apoptosis Induction : The compound appears to promote apoptosis in cancer cells by downregulating anti-apoptotic proteins like Bcl-2 while increasing pro-apoptotic markers .
- Cell Cycle Arrest : It also influences cell cycle regulators such as p21^WAF-1, suggesting potential applications in cancer therapy .
Case Studies
Several case studies have highlighted the efficacy of isoxazole derivatives in preclinical models:
- Study on HL-60 Cells : Demonstrated significant cytotoxicity with specific derivatives leading to altered gene expression related to apoptosis .
- Carbonic Anhydrase Inhibition : A study evaluating a series of sulfonamide derivatives found that while most were weak inhibitors of hCA isoforms, some showed promising results for further development .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Activity | IC50/ Ki Values | Notes |
|---|---|---|
| Cytotoxicity (HL-60) | 86 - 755 μM | Induces apoptosis and alters gene expression |
| hCA Inhibition (hCA I) | Ki = 96 μM | Weak inhibitor; potential for selective development |
| Apoptosis Induction | N/A | Downregulates Bcl-2; increases p21^WAF-1 levels |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Sulfonyl Group Variations: The target compound’s 2,6-difluorophenylsulfonyl group contrasts with the methylsulfonyl () and 4-(trifluoromethoxy)phenylsulfonyl () groups. Fluorine atoms enhance electronegativity and metabolic stability, while trifluoromethoxy groups may improve lipid solubility . Flumetsulam () shares a 2,6-difluorophenylsulfonamide moiety but lacks the tetrahydrothiazolo[5,4-c]pyridine core, highlighting divergent applications (herbicide vs. unknown for the target) .
Carboxamide Substituents :
- The target’s 5-methylisoxazole-3-carboxamide differs from the cyclopropanecarboxamide () and furan-isoxazole (). Methylisoxazole may enhance π-π stacking, whereas cyclopropane introduces rigidity .
Molecular Weight Trends :
- The target’s estimated molecular weight (~440) aligns with ’s compound (447.5), suggesting comparable pharmacokinetic profiles (e.g., membrane permeability). ’s lower weight (394.4) may favor better solubility .
Research Findings
- Structural Implications: The 2,6-difluorophenyl group in the target compound likely improves target binding affinity compared to non-fluorinated analogs, as seen in fluorinated sulfonamides like flumetsulam .
- Gaps in Data: No experimental data on bioactivity, toxicity, or mechanistic studies were found in the provided evidence.
Notes
- Missing Data : Density, melting/boiling points, and MSDS are unavailable for the target compound. Purity details require direct inquiry with suppliers .
- Comparative Limitations : While structural analogs () provide insights, functional comparisons remain speculative without activity data.
- Future Directions: Computational modeling (e.g., docking studies) could predict target interactions, leveraging the sulfonyl and carboxamide motifs’ known roles in enzyme inhibition .
Q & A
Basic Research Questions
Q. What are the critical steps and considerations for synthesizing N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide with high purity?
- Methodological Answer : Synthesis involves multi-step reactions, including cyclization of the thiazolo-pyridine core, sulfonation at the 5-position, and coupling with the isoxazole-carboxamide moiety. Key considerations include:
- Reaction Conditions : Use anhydrous dimethylformamide (DMF) as a solvent at 60–80°C to facilitate sulfonation .
- Purification : Employ gradient HPLC with a C18 column (acetonitrile/water + 0.1% trifluoroacetic acid) to isolate intermediates and final products .
- Yield Optimization : Ultrasound-assisted methods can enhance reaction rates by 20–30% compared to traditional heating .
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Analyze - and -NMR to verify the thiazolo-pyridine scaffold (e.g., δ 3.2–3.8 ppm for tetrahydro-pyridine protons) and sulfonyl group integration .
- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak (expected m/z 490.08 for ) .
- X-ray Crystallography : Resolve crystal structures of intermediates to validate stereochemistry .
Q. What structural analogs of this compound have been studied, and how do their activities compare?
- Methodological Answer : Compare analogs via structure-activity relationship (SAR) studies:
- Example Analogs :
| Compound Modification | Biological Activity Trend | Reference |
|---|---|---|
| Replacement of 2,6-difluorophenyl with 4-chlorophenyl | Reduced kinase inhibition (IC50 ↑ 50%) | |
| Methylisoxazole → Phenylisoxazole substitution | Improved solubility but lower metabolic stability |
- Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with target binding affinity .
Advanced Research Questions
Q. What methodologies are recommended for identifying biological targets and mechanisms of action?
- Methodological Answer :
- Target Deconvolution : Perform kinase profiling assays (e.g., Eurofins KinaseProfiler™) to identify inhibitory activity against kinases like JAK2 or Aurora B .
- Cellular Assays : Use siRNA knockdown in HEK293T cells to validate target relevance (e.g., apoptosis assays via Annexin V/PI staining) .
- Mechanistic Studies : Conduct time-resolved fluorescence resonance energy transfer (TR-FRET) to study protein-ligand interactions in real time .
Q. How can computational tools address contradictions in pharmacological data across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from public repositories (ChEMBL, PubChem) and apply machine learning (e.g., random forest models) to identify outliers .
- Molecular Dynamics (MD) Simulations : Simulate binding modes under varying pH or co-solvent conditions to explain discrepancies in IC50 values .
Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?
- Methodological Answer :
- ADME Prediction : Use SwissADME to assess logP (target <3), topological polar surface area (TPSA <90 Ų), and CYP450 inhibition .
- Formulation : Encapsulate in PEGylated liposomes to enhance plasma half-life .
- In Vivo Validation : Perform murine PK studies with LC-MS/MS quantification (LOQ: 1 ng/mL) .
Q. How can reaction path search methods improve synthetic route efficiency?
- Methodological Answer :
- Computational Design : Apply density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and identify low-energy pathways .
- Experimental Validation : Use microfluidic reactors to test predicted conditions (e.g., 0.1 mmol scale, 24-hour reaction time) .
Data Analysis and Contradiction Resolution
Q. What approaches resolve inconsistencies in reported biological activities of analogs?
- Methodological Answer :
- Systematic Review : Compile data from ≥5 independent studies and apply Fisher’s exact test to assess significance of activity trends .
- Experimental Replication : Synthesize disputed analogs under standardized conditions (e.g., 95% purity via HPLC) and retest in parallel assays .
Q. How to validate the compound’s selectivity against off-target proteins?
- Methodological Answer :
- Proteome-Wide Screening : Use thermal shift assays (TSA) with human proteome microarrays to detect off-target binding .
- Counter-Screens : Test against homologous proteins (e.g., JAK3 vs. JAK2) at 10 µM to quantify selectivity ratios .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
